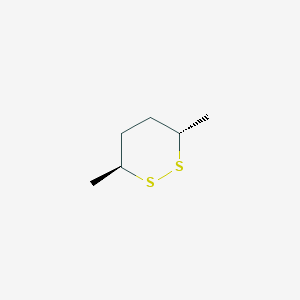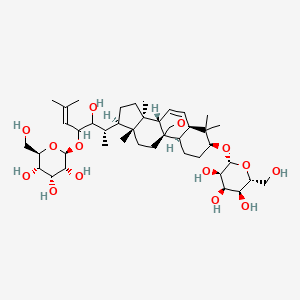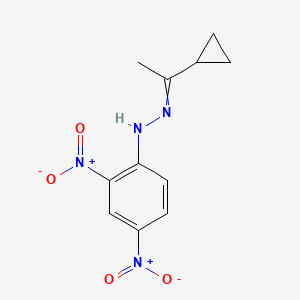
Bis(trifluoromethyl)tetrasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl)tetrasulfide typically involves the reaction of trifluoromethyl-containing precursors with sulfur sources under controlled conditions. One common method involves the reaction of trifluoromethyl iodide (CF₃I) with elemental sulfur (S₈) in the presence of a catalyst such as copper powder. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrasulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trifluoromethyl)tetrasulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: Reduction reactions can break the tetrasulfide linkage, leading to the formation of lower sulfur-containing species.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce disulfides or thiols.
Applications De Recherche Scientifique
Bis(trifluoromethyl)tetrasulfide has several scientific research applications, including:
Biology: The compound’s unique properties make it a useful tool in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which bis(trifluoromethyl)tetrasulfide exerts its effects involves the interaction of its trifluoromethyl and tetrasulfide groups with molecular targets. The compound can participate in redox reactions, leading to the formation of reactive sulfur species that can modify biological molecules. Additionally, the trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethyl)disulfide (C₂F₆S₂): Contains two trifluoromethyl groups and a disulfide linkage.
Bis(trifluoromethyl)trisulfide (C₂F₆S₃): Contains two trifluoromethyl groups and a trisulfide linkage.
Bis(trifluoromethyl)pentasulfide (C₂F₆S₅): Contains two trifluoromethyl groups and a pentasulfide linkage.
Uniqueness
Bis(trifluoromethyl)tetrasulfide is unique due to its specific tetrasulfide linkage, which imparts distinct chemical and physical properties. The presence of four sulfur atoms in the backbone allows for unique redox behavior and reactivity compared to its disulfide, trisulfide, and pentasulfide counterparts. Additionally, the trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it valuable in various applications.
Propriétés
Numéro CAS |
372-07-6 |
|---|---|
Formule moléculaire |
C2F6S4 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
trifluoro-(trifluoromethyltetrasulfanyl)methane |
InChI |
InChI=1S/C2F6S4/c3-1(4,5)9-11-12-10-2(6,7)8 |
Clé InChI |
WAIPZXAWKMEBHT-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)SSSSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


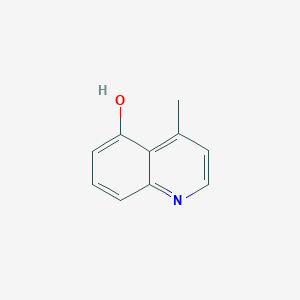



![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
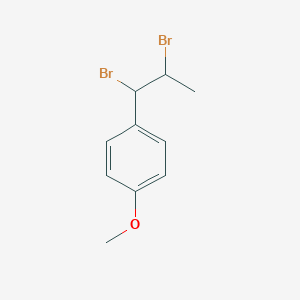
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
